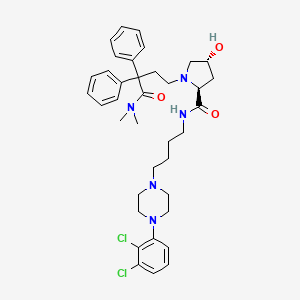
MOR agonist-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MOR agonist-2 is a compound that acts as an agonist for the mu-opioid receptor (MOR). This receptor is a class of opioid receptors that play a critical role in analgesia, reward, and euphoria. This compound has shown potential in producing analgesic effects through partial agonism of the mu-opioid receptor, while also reducing opioid misuse liability through antagonism of the dopamine D3 receptor .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MOR agonist-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired properties. Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process includes the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product in high purity .
化学反応の分析
Types of Reactions: MOR agonist-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
MOR agonist-2 has a wide range of scientific research applications, including:
作用機序
MOR agonist-2 exerts its effects by binding to the mu-opioid receptor, a G-protein coupled receptor. Upon binding, it activates the Gαi/o protein, which inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the suppression of neurotransmitter release and modulation of pain signals . Additionally, this compound can activate inwardly rectifying potassium channels and inhibit voltage-gated calcium channels, further contributing to its analgesic effects .
類似化合物との比較
Uniqueness of MOR Agonist-2: this compound is unique in its ability to produce analgesic effects through partial agonism of the mu-opioid receptor while also reducing opioid misuse liability through antagonism of the dopamine D3 receptor. This dual action makes it a promising candidate for developing safer analgesics with reduced side effects and addiction potential .
特性
分子式 |
C37H47Cl2N5O3 |
|---|---|
分子量 |
680.7 g/mol |
IUPAC名 |
(2S,4R)-N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H47Cl2N5O3/c1-41(2)36(47)37(28-12-5-3-6-13-28,29-14-7-4-8-15-29)18-21-44-27-30(45)26-33(44)35(46)40-19-9-10-20-42-22-24-43(25-23-42)32-17-11-16-31(38)34(32)39/h3-8,11-17,30,33,45H,9-10,18-27H2,1-2H3,(H,40,46)/t30-,33+/m1/s1 |
InChIキー |
KZUQRBDBFQHGDF-NDKRRWIDSA-N |
異性体SMILES |
CN(C)C(=O)C(CCN1C[C@@H](C[C@H]1C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CN(C)C(=O)C(CCN1CC(CC1C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




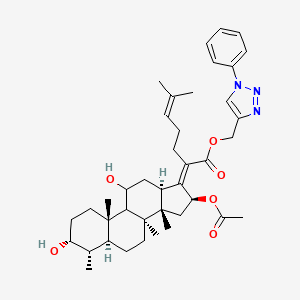
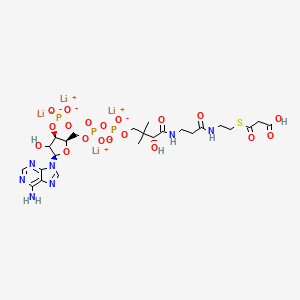
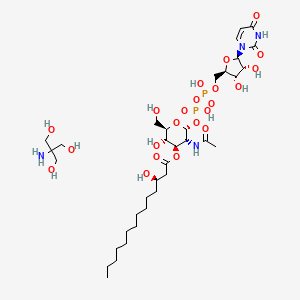
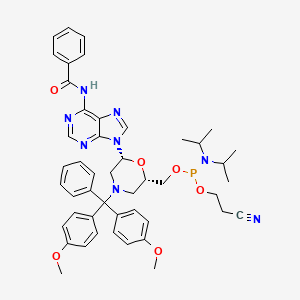
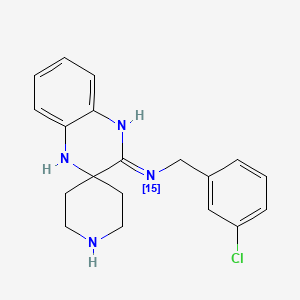
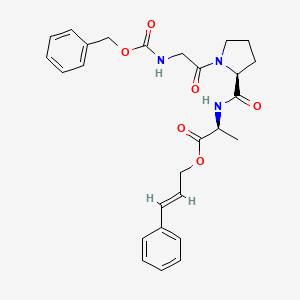
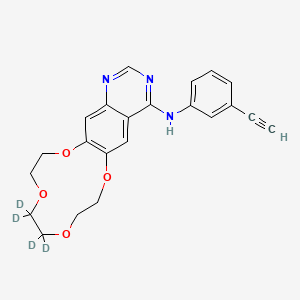
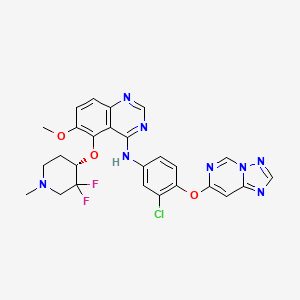
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12379301.png)
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)


